molecular formula C8H7NO5 B3016954 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde CAS No. 20041-61-6

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde

Cat. No.: B3016954
CAS No.: 20041-61-6
M. Wt: 197.146
InChI Key: PAQVXXZKNYZUOH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4-nitrobenzaldehyde, with the chemical formula C₈H₇NO₅, is an aromatic aldehyde. Its structure is built upon a benzaldehyde (B42025) core, which is modified with three key functional groups: a hydroxyl (-OH) group at position 2, a methoxy (B1213986) (-OCH₃) group at position 3, and a nitro (-NO₂) group at position 4. This unique substitution pattern dictates its chemical properties and potential reactivity.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 20041-61-6
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Melting Point 91-94 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

| IUPAC Name | this compound sigmaaldrich.com |

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, valued for their versatility as synthetic intermediates. The aldehyde functional group is highly reactive, participating in a wide array of chemical transformations. It is particularly known for its electrophilic character, making the carbonyl carbon susceptible to attack by nucleophiles.

These compounds are fundamental building blocks in the synthesis of more complex molecules. A primary application is in condensation reactions with primary amines to form Schiff bases (imines), which are compounds containing a carbon-nitrogen double bond. byjus.com These Schiff bases are not only stable compounds in their own right but are also crucial intermediates in the synthesis of various heterocyclic compounds and as ligands for the formation of metal complexes. mdpi.com

Furthermore, the reactivity of the aldehyde group, combined with the electronic effects of various substituents on the aromatic ring, allows for precise control over chemical reactions. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.in The presence of electron-withdrawing or electron-donating groups on the benzaldehyde ring can further modulate this reactivity, influencing reaction rates and outcomes. This makes substituted benzaldehydes indispensable tools for chemists in fields ranging from pharmaceuticals to materials science.

The combination of nitro, hydroxyl, and aldehyde groups on a single aromatic ring, as seen in this compound, creates a molecule with a rich and complex chemical profile. Phenolic aldehydes, which contain both hydroxyl and aldehyde functionalities, are of significant interest. The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution, while the aldehyde is a deactivating, meta-directing group.

The introduction of a nitro group (-NO₂) adds another layer of complexity and utility. The nitro group is strongly electron-withdrawing, which significantly influences the electron density distribution of the aromatic ring and the reactivity of the other functional groups. mdpi.com This electronic effect can increase the acidity of the phenolic proton and enhance the electrophilicity of the aldehyde's carbonyl carbon.

In contemporary research, nitro-substituted phenolic aldehydes are valued as precursors for various synthetic applications. For instance, the nitro group can be readily reduced to an amino group, opening pathways to synthesize a different class of derivatives, such as amino-phenolic compounds, which are important in medicinal chemistry and dye synthesis. The interplay between the intramolecular hydrogen bonding potential (between the ortho-hydroxyl and the aldehyde or nitro groups) and the strong electronic influence of the nitro group makes these compounds subjects of interest for studying reaction mechanisms and molecular structure.

While direct research on this compound is not extensively documented, a wealth of academic literature exists for its structural isomers. These studies provide valuable insight into the expected chemistry and potential applications of the target compound.

One of the most well-known analogs is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). Research has shown that this compound can be synthesized via the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). researchgate.net It serves as a reactive intermediate for synthesizing various Schiff bases by reacting it with haloanilines. These resulting Schiff base compounds have been studied for their fluorescence properties. researchgate.net

Another closely related isomer, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (2-nitrovanillin), has also been synthesized and characterized. One documented synthesis involves the hydrolysis of 4-acetoxy-3-methoxy-2-nitrobenzaldehyde using a sodium hydroxide (B78521) solution, followed by acidification. prepchem.com

The synthesis of other analogs, such as 3-methoxy-4-nitrobenzaldehyde , has been achieved by reacting 3-hydroxy-4-nitrobenzaldehyde (B145838) with iodomethane (B122720) in the presence of potassium carbonate. chemicalbook.com Research on 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) has focused on its use as a precursor for synthesizing Schiff base ligands and their subsequent complexation with metals like copper(II) and nickel(II). researchgate.net These metal complexes are often investigated for their potential antimicrobial activities.

Collectively, the research on these analogs demonstrates a consistent theme: these nitro-substituted hydroxy- and methoxy-benzaldehydes are primarily utilized as versatile building blocks. Their value lies in the reactivity of the aldehyde group for forming Schiff bases and other derivatives, with the nitro and hydroxyl groups providing sites for further modification or influencing the electronic properties and biological activity of the final molecules.

Table 2: Selected Structural Analogs of this compound and their Research Focus

Compound Name CAS Number Key Research Application/Finding
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 6635-20-7 Synthesis from vanillin; used to prepare fluorescent Schiff bases. researchgate.net
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde 2450-26-2 Synthesis via hydrolysis of its acetoxy derivative. prepchem.com
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 17028-61-4 Used to synthesize Schiff bases for metal complexation and antimicrobial studies. researchgate.net
3-Methoxy-4-nitrobenzaldehyde 80410-57-7 Synthesized from 3-hydroxy-4-nitrobenzaldehyde. chemicalbook.com

| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | 148-53-8 | A common starting material (o-vanillin) for synthesizing more complex molecules, such as azo dyes and Schiff bases. nih.govresearchgate.net |

Properties

IUPAC Name

2-hydroxy-3-methoxy-4-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)3-2-5(4-10)7(8)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVXXZKNYZUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20041-61-6
Record name 2-hydroxy-3-methoxy-4-nitrobenzaldehyde
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Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 3 Methoxy 4 Nitrobenzaldehyde

Strategies for Regioselective Nitration of Ortho-Vanillin Derivatives

The introduction of a nitro group onto the aromatic ring of ortho-vanillin is influenced by the directing effects of the existing hydroxyl, methoxy (B1213986), and aldehyde functional groups. The interplay of these groups can lead to a mixture of isomers, making the selective synthesis of the 4-nitro isomer a significant synthetic hurdle. To address this, chemists have developed both direct nitration procedures and multi-step sequences involving protective group chemistry.

Direct Nitration Procedures and Their Mechanistic Implications

Direct nitration of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) presents a complex challenge due to the activating and ortho-, para-directing nature of the hydroxyl and methoxy groups, and the meta-directing nature of the aldehyde group. The reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺).

The mechanism of this electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene (B151609) ring. The hydroxyl and methoxy groups are strong activating groups that donate electron density to the ring, primarily at the ortho and para positions relative to themselves. The aldehyde group, on the other hand, is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.

In the case of ortho-vanillin, the positions ortho and para to the activating hydroxyl and methoxy groups are C4, C6, and C5 respectively. The position meta to the deactivating aldehyde group is C5. The directing effects of the hydroxyl and methoxy groups are generally stronger than the deactivating effect of the aldehyde. Therefore, nitration is expected to occur at the positions activated by the hydroxyl and methoxy groups. The steric hindrance from the adjacent aldehyde and methoxy groups can influence the regioselectivity, often favoring substitution at the less hindered C4 and C6 positions. The formation of a mixture of isomers, including 4-nitro and 6-nitro derivatives, is a common outcome in direct nitration procedures.

Studies on the nitration of related compounds, such as guaiacol (B22219) (2-methoxyphenol), have shown that the reaction can proceed through both radical (NO₂•) and electrophilic (NO₂⁺) pathways, with the electrophilic pathway being significant under acidic conditions. nih.gov The second-order kinetic rate constants for the electrophilic nitration of guaiacol are considerably high, indicating a rapid reaction. researchgate.net After the initial nitration, the introduction of a second nitro group to form dinitroguaiacol is also possible, with the reaction rate accelerating after the consumption of the starting material. nih.gov This suggests that in the direct nitration of ortho-vanillin, careful control of stoichiometry and reaction time is crucial to prevent over-nitration and improve the yield of the desired mononitrated product.

Alternative Synthetic Approaches to Obtain Substituted Benzaldehydes

One such approach involves a multi-step synthesis starting from 1-chloro-2,3-dimethoxybenzene. This method, while documented for a related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, demonstrates a general strategy for building the substituted benzaldehyde (B42025) framework. The synthesis involves the introduction of the aldehyde function, followed by other necessary modifications.

Another alternative pathway could potentially start from a precursor that already contains the desired substitution pattern, or one that can be readily converted to it. For instance, the synthesis of nitrated vanillin (B372448) derivatives has been achieved through various methods, which could be adapted for the synthesis of the target molecule.

Investigation of Reaction Kinetics and Mechanistic Studies in Synthesis

The study of reaction kinetics and mechanisms is crucial for optimizing the synthesis of 2-hydroxy-3-methoxy-4-nitrobenzaldehyde. Understanding the factors that influence the rate and selectivity of the nitration reaction allows for the development of more efficient and controlled synthetic protocols.

Kinetic studies on the nitration of guaiacol, a compound structurally similar to ortho-vanillin, have provided valuable insights. Research has shown that the nitration of guaiacol in an acidic aqueous solution can be modeled to determine the kinetic rate constants for the formation of various nitrated products. researchgate.net The formation of 4- and 6-nitroguaiacol is a primary outcome, with the subsequent formation of 4,6-dinitroguaiacol. nih.gov The second-order kinetic rate constants for the electrophilic nitration of guaiacol were found to be significantly higher than those for the nitration of the resulting nitroguaiacols, indicating that the initial nitration is a much faster process. researchgate.net

The concentration of the nitrating species, such as the nitronium ion (NO₂⁺), and the presence of other reactive species like nitrite (B80452) radicals (NO₂•), play a critical role in the reaction pathway and product distribution. nih.gov In atmospheric chemistry studies, it has been shown that nitrite can be a source of the reactive nitronium ion, highlighting the complexity of the nitration process even under mild conditions. nih.gov

Mechanistic investigations into the nitration of substituted benzaldehydes have also been conducted. For example, the nitration of benzaldehyde in mixed acid has been modeled to understand the formation of ortho- and meta-nitrobenzaldehyde. These studies can provide a framework for understanding the electronic and steric effects that govern the regioselectivity of nitration in more complex systems like ortho-vanillin.

While direct kinetic and mechanistic studies on the synthesis of this compound are not extensively reported, the data from related compounds provide a strong basis for rationalizing the observed reactivity and for designing improved synthetic strategies. Further research in this area would be beneficial for the large-scale and efficient production of this valuable chemical compound.

Derivatization Chemistry and Ligand Design with 2 Hydroxy 3 Methoxy 4 Nitrobenzaldehyde

Synthesis and Spectroscopic Characterization of Schiff Base Ligands

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are among the most widely studied classes of ligands in coordination chemistry. jetir.org They are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound. jetir.orgresearchgate.net The derivatives of 2-hydroxy-3-methoxy-4-nitrobenzaldehyde are of particular interest due to the presence of multiple coordination sites and the electronic effects of the substituents on the aromatic ring.

While direct research on Schiff bases derived from this compound is limited in available literature, extensive studies on its isomer, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), provide a strong basis for understanding its chemical behavior. researchgate.netwseas.com The principles of synthesis and characterization are directly comparable.

Condensation Reactions with Diverse Primary Amines

The synthesis of Schiff base ligands from this compound is achieved via a condensation reaction with various primary amines. The reaction typically involves refluxing equimolar amounts of the aldehyde and a selected amine in a solvent such as ethanol (B145695). researchgate.net A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the reaction. jetir.org The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. researchgate.net

A diverse array of primary amines can be used, leading to a wide variety of Schiff base ligands with different steric and electronic properties. Studies on the closely related 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have demonstrated successful condensation with substituted anilines, such as 2,4-dimethylaniline (B123086) and 3,4-difluoroaniline, to yield the corresponding Schiff base ligands. researchgate.net

Table 1: Representative Condensation Reactions for a 2-Hydroxy-3-methoxy-nitrobenzaldehyde Isomer

Aldehyde Precursor Primary Amine Solvent Conditions Resulting Schiff Base Ligand
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 2,4-Dimethylaniline Ethanol Reflux 2-((2,4-dimethylphenylimino)methyl)-6-methoxy-4-nitrophenol
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 3,4-Difluoroaniline Ethanol Reflux 2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol

Data is based on the synthesis using the 5-nitro isomer, which serves as a model for the reactivity of the 4-nitro isomer. researchgate.net

Spectroscopic methods are essential for confirming the formation and elucidating the structure of these Schiff bases.

Infrared (IR) Spectroscopy : A key indicator of Schiff base formation is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new, strong absorption band typically in the range of 1600-1625 cm⁻¹, which is attributed to the C=N stretching vibration of the azomethine group. mdpi.com The presence of a broad band around 3400 cm⁻¹ can be assigned to the phenolic -OH group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic singlet signal for the azomethine proton (-CH=N-) in the 8.5-9.0 ppm region. mdpi.comasianpubs.org The signal for the phenolic hydroxyl proton (-OH) is typically observed further downfield, often above 13 ppm, due to intramolecular hydrogen bonding. mdpi.com

Structural Diversity and Tautomeric Considerations of Azomethine Derivatives

Schiff bases derived from salicylaldehyde (B1680747) analogues, including this compound, exhibit interesting structural features. The presence of the hydroxyl group in the ortho position to the azomethine linkage allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond (O-H···N). nih.gov This hydrogen bonding contributes significantly to the thermodynamic stability and planarity of the molecule. nih.gov

These types of Schiff bases can exist in two tautomeric forms: the phenol-imine form (containing -OH and -C=N- groups) and the keto-amine form (containing C=O and -C=N-H groups). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. For most salicylaldehyde-derived Schiff bases, the phenol-imine tautomer is predominant due to the stability conferred by the aromatic system and the intramolecular hydrogen bond.

Formation of Hydrazone Derivatives and Related Imine Compounds

In addition to primary amines, this compound can undergo condensation reactions with hydrazine (B178648) and its derivatives (such as aryl hydrazines and hydrazides) to form hydrazones. nih.govvjs.ac.vn Hydrazones are a class of compounds containing the R₁R₂C=NNR₃R₄ structure and are valuable as ligands and synthetic intermediates. asianpubs.org

The synthesis is analogous to Schiff base formation, typically involving the reflux of the aldehyde and the hydrazine derivative in a suitable solvent like ethanol. asianpubs.org For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with hydrazine hydrochloride produces (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a symmetrical hydrazone derivative. asianpubs.org Similarly, reactions with aryl hydrazine hydrochlorides yield the corresponding hydrazones. researchgate.net

Spectroscopic characterization confirms the structure of the resulting hydrazones:

¹H NMR : The formation of the azomethine proton signal (-CH=N-) is observed, similar to Schiff bases. asianpubs.org

Mass Spectrometry : This technique is used to confirm the molecular weight of the synthesized compound. asianpubs.org

Principles of Ligand Design for Coordination Chemistry Applications

The Schiff base and hydrazone derivatives of this compound are excellent candidates for ligand design in coordination chemistry. nih.gov Their utility stems from several key structural and electronic features that can be fine-tuned to modulate the properties of the resulting metal complexes. scispace.com

Key Design Principles:

Multidentate Coordination: These ligands are typically multidentate, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. The most common donor sites are the phenolic oxygen (after deprotonation) and the imine nitrogen atom. nih.gov This chelation leads to the formation of stable five- or six-membered rings with the metal ion, an entropically favorable process known as the chelate effect.

Hard and Soft Acid-Base Theory: The donor atoms, primarily oxygen and nitrogen, are hard bases, making them particularly suitable for coordinating with hard or borderline metal ions such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II).

Electronic Tuning: The substituents on the aromatic ring play a crucial role in modifying the electronic properties of the ligand and, consequently, the coordinated metal center.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at the 4-position decreases the electron density on the aromatic ring and on the donor atoms. This can affect the stability of the metal-ligand bond and influence the redox potential of the metal center in the complex. mdpi.com

Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group, which increases the electron density on the donor atoms, potentially strengthening the ligand-to-metal bond.

Steric Control: By choosing different primary amines or hydrazine derivatives, the steric bulk around the metal center can be systematically varied. This steric hindrance can control the coordination number and geometry of the metal complex, influence its reactivity, and prevent undesirable side reactions like dimerization.

The combination of these features allows for the rational design of ligands that can stabilize various metal ions in different oxidation states and create complexes with specific geometries and reactivities, making them suitable for applications in areas such as catalysis and materials science. researchgate.net

Coordination Chemistry and Metal Complexation of 2 Hydroxy 3 Methoxy 4 Nitrobenzaldehyde Derivatives

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes using derivatives of 2-hydroxy-3-methoxy-4-nitrobenzaldehyde typically begins with the formation of a Schiff base ligand. This is achieved through a condensation reaction between the aldehyde and a primary amine. The resulting Schiff base, which contains an imine (C=N) linkage, serves as an effective chelating agent for transition metal ions. mdpi.com

The general procedure for synthesizing the metal complexes involves reacting the Schiff base ligand with a corresponding metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol (B145695) or methanol. mdpi.com The mixture is often refluxed to facilitate the complexation reaction, after which the solid complex precipitates and can be collected by filtration. mdpi.comchemijournal.com

Complexation with Transition Metal Ions (e.g., Copper(II), Nickel(II), Manganese(II), Cobalt(II), Molybdenum)

Schiff bases derived from this compound and its isomers have been successfully used to synthesize a range of transition metal complexes.

Copper(II) and Nickel(II): Numerous studies have reported the synthesis of Cu(II) and Ni(II) complexes. For instance, Schiff bases derived from the related isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have been complexed with Cu(II) and Ni(II) ions. researchgate.net The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry. researchgate.net Research on polynuclear nickel clusters has also utilized 2-hydroxy-3-methoxy-benzaldehyde, demonstrating the ligand's ability to form complex structures, including mixed-valence {Ni(II)₆Ni(III)} clusters. nih.gov

Manganese(II) and Cobalt(II): The synthesis of Mn(II) and Co(II) complexes with related Schiff base ligands follows similar methodologies. researchgate.net These complexes are typically prepared by refluxing the ligand with the respective metal salts in an alcoholic solution. chemijournal.com The resulting compounds have been characterized to understand their structural and magnetic properties. researchgate.net

Molybdenum: Molybdenum(VI) complexes have been prepared using aroyl hydrazone-type ligands, which are Schiff bases generated from the condensation of a substituted benzaldehyde (B42025), such as 2-hydroxy-5-nitrobenzaldehyde (B32719), with a hydrazide. mdpi.com The synthesis often involves the reaction of the ligand with a molybdenum precursor like dioxobis(pentane-2,4-dionato)molybdenum(VI) ([MoO₂(acac)₂]). mdpi.com

Determination of Coordination Modes and Geometries

The structural elucidation of these metal complexes reveals specific coordination patterns and geometries, which are largely determined by the nature of the metal ion and the ligand. Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure. mdpi.com

Coordination Modes: The Schiff base ligands derived from this compound typically act as bidentate chelating agents. asianpubs.org Coordination with the metal center occurs through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic hydroxyl group. researchgate.netjournalirjpac.com This formation of a stable chelate ring is a driving force for the complexation.

Geometries: The electronic configuration of the central metal ion heavily influences the preferred coordination geometry.

Octahedral Geometry: This geometry is commonly proposed for high-spin Co(II) and Ni(II) complexes, where the metal ion is coordinated to two Schiff base ligands and potentially other co-ligands like water or anions to complete the six-coordinate sphere. chemijournal.comresearchgate.netasianpubs.org

Square-Planar Geometry: Cu(II) complexes frequently adopt a square-planar or a distorted square-planar geometry. chemijournal.com This is also observed in some Ni(II) complexes, particularly when the complex is diamagnetic.

Distorted Octahedral: Due to the Jahn-Teller effect, Cu(II) complexes often exhibit a distorted octahedral geometry. asianpubs.org

Tetrahedral Geometry: While less common for these specific ligands, tetrahedral arrangements can occur, particularly with ions like Zn(II). researchgate.net

Metal IonCommon Coordination GeometryTypical Stoichiometry (Metal:Ligand)Reference
Copper(II)Square-Planar or Distorted Octahedral1:2 chemijournal.comasianpubs.org
Nickel(II)Octahedral or Square-Planar1:2 chemijournal.comresearchgate.net
Manganese(II)Octahedral1:2 researchgate.net
Cobalt(II)Octahedral1:2 chemijournal.comresearchgate.netasianpubs.org

Spectroscopic and Analytical Characterization Methodologies for Metal Complexes

A suite of spectroscopic and analytical techniques is employed to characterize the synthesized Schiff base ligands and their metal complexes, confirming their structure and composition.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for verifying the coordination of the ligand to the metal ion. Key evidence includes a shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation, typically to a lower wavenumber, and the appearance of new bands in the far-infrared region corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. chemijournal.comjournalirjpac.com The disappearance of the broad phenolic ν(O-H) band also indicates deprotonation and coordination.

UV-Visible Spectroscopy: This technique provides insights into the electronic transitions within the complex and helps to infer its geometry. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) bands. For transition metal complexes, the lower energy d-d transition bands are diagnostic of the coordination geometry around the metal ion. chemijournal.comasianpubs.org

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the Schiff base ligand and can be applied to characterize diamagnetic metal complexes (e.g., some Ni(II) complexes). A key indicator of ligand coordination is the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum, confirming its deprotonation. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the ligands and complexes, which helps to confirm the proposed stoichiometry. researchgate.net

Elemental Analysis and Molar Conductance: Elemental analysis provides the percentage composition of C, H, and N, which is used to verify the empirical formula of the complexes. researchgate.net Molar conductivity measurements in solvents like DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature.

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. chemijournal.comresearchgate.net

TechniqueInformation ObtainedKey Observation for ComplexationReference
FTIRFunctional groups, coordination sitesShift in ν(C=N); appearance of ν(M-O) and ν(M-N) bands chemijournal.comjournalirjpac.com
UV-VisElectronic transitions, geometryAppearance of d-d transition and charge-transfer bands asianpubs.org
NMRStructural confirmation of ligand and diamagnetic complexesDisappearance of phenolic -OH proton signal researchgate.net
Mass SpecMolecular weight, stoichiometryMolecular ion peak corresponding to the complex researchgate.net
Molar ConductanceElectrolytic natureLow values indicate non-electrolytic complexes

Investigation of Magnetic Properties in Metal-Ligand Systems

The study of the magnetic properties of these complexes, primarily through magnetic susceptibility measurements, provides valuable information about the electronic state and coordination environment of the central metal ion. The effective magnetic moment (µ_eff) is a key parameter derived from these measurements.

Copper(II) Complexes: As a d⁹ system with one unpaired electron, Cu(II) complexes are paramagnetic. Their magnetic moments typically fall in the range of 1.78–2.2 Bohr Magnetons (B.M.), consistent with square-planar or distorted octahedral geometries. chemijournal.com

Nickel(II) Complexes: The magnetic properties of Ni(II) (d⁸) complexes are highly dependent on their geometry. Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons and magnetic moments in the range of 2.9–3.4 B.M. chemijournal.com In contrast, square-planar Ni(II) complexes are typically diamagnetic (µ_eff ≈ 0 B.M.).

Cobalt(II) Complexes: High-spin octahedral Co(II) (d⁷) complexes possess three unpaired electrons and exhibit magnetic moments between 4.8 and 5.2 B.M., which are higher than the spin-only value due to orbital contributions. chemijournal.com

Manganese(II) Complexes: High-spin Mn(II) (d⁵) complexes have five unpaired electrons, and their magnetic moments are typically close to the spin-only value of 5.9 B.M. rsc.org

Metal Ion (Configuration)Common GeometryExpected µ_eff (B.M.)Reference
Copper(II) (d⁹)Square-Planar / Octahedral~1.78 - 2.2 chemijournal.com
Nickel(II) (d⁸)Octahedral~2.9 - 3.4 chemijournal.com
Nickel(II) (d⁸)Square-PlanarDiamagnetic (~0)
Cobalt(II) (d⁷)Octahedral (High-Spin)~4.8 - 5.2 chemijournal.com
Manganese(II) (d⁵)Octahedral (High-Spin)~5.9 rsc.org

Computational and Theoretical Chemistry Studies

Theoretical Investigations of Nonlinear Optical (NLO) Properties

There is no available research detailing the theoretical calculations of properties such as dipole moment, polarizability, or first-order hyperpolarizability (a measure of NLO activity) for 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde.

Simulation of Reaction Mechanisms and Energetic Pathways

No computational studies on the potential reaction mechanisms, transition states, or energetic barriers involving this compound could be located.

Comparison of Theoretical and Experimental Spectroscopic Data

Without theoretical spectroscopic data (e.g., calculated IR, Raman, or UV-Vis spectra), a comparison to any existing but unlocated experimental data is not possible.

Mechanistic Biological Investigations in Vitro Focus

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial potential of 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde and its derivatives has been a subject of scientific investigation, with studies pointing towards its efficacy against a range of pathogenic microorganisms. The core of its antimicrobial action is believed to lie in its chemical structure, which allows for interaction with microbial cells and disruption of their essential processes.

Studies on Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While direct and extensive research on the antibacterial properties of this compound is limited, studies on closely related vanillin (B372448) derivatives provide valuable insights. Vanillin and its derivatives have demonstrated a greater inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria nih.gov. This selectivity is often attributed to the differences in the cell wall structure between these two bacterial types. The lipopolysaccharide outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain antimicrobial compounds.

For instance, a study on N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, a derivative of a nitrobenzaldehyde, reported a Minimum Inhibitory Concentration (MIC) of 500 ppm against the Gram-positive bacterium Bacillus subtilis and a more potent MIC of 31.3 ppm against the Gram-negative bacterium Escherichia coli researchgate.net. Another study synthesized novel acetyl vanillin derivatives and found that compounds bearing electron-withdrawing substituents, such as a nitro group, exhibited significant activity against E. coli nih.gov. The antibacterial activity of vanillin derivatives is often linked to their ability to interfere with the cytoplasmic membrane's integrity and function nih.gov.

The following table summarizes the antibacterial activity of a related nitrobenzaldehyde derivative:

CompoundBacterial StrainMIC (ppm)
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis (Gram-positive)500
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli (Gram-negative)31.3

Investigations into Antifungal Activity Against Fungal Species

The antifungal activity of this compound and its analogs has also been explored. Research on substituted nitrobenzenes has shown fungitoxicity against various fungal species, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes nih.gov. Vanillin itself has been shown to possess moderate antifungal activity, with its aldehyde moiety playing a significant role in this action researchgate.net.

Studies on vanillin derivatives have indicated that their antifungal efficacy can be enhanced through chemical modification. For example, the conversion of vanillin to vanillin oxime and subsequently to oxime-N-O-alkanoates significantly increased its antifungal activity against Macrophomina phaseolina and Rhizoctonia solani researchgate.net. Another study on vanillin thiosemicarbazone and its cobalt (II) and nickel (II) complexes also demonstrated their potential as antifungal agents researchgate.net. Furthermore, vanillin has shown inhibitory effects against spoilage fungi such as Alternaria sp., Aspergillus sp., Penicillium sp., and Fusarium sp., with MICs ranging from 12.5 to 13.3 mM nih.gov. A more recent study highlighted the antifungal and antivirulence activity of vanillin against the priority pathogenic fungus Aspergillus fumigatus nih.gov.

Exploration of Anticancer Activity Mechanisms in Cellular Models (In Vitro)

The anticancer potential of nitrobenzaldehyde derivatives is an active area of research. While direct studies on this compound are not extensively available, research on related structures provides insights into their possible mechanisms of action. For instance, some salicylaldehyde (B1680747) benzoylhydrazone derivatives, which share structural similarities, have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations nih.gov.

One study synthesized 2,6-bis-(4-nitrobenzylidene) cyclohexanone (B45756) and reported anticancer activity against the A549 pulmonary cancer cell line with an IC50 of 0.48±0.05 mM, with negligible cytotoxicity against normal Vero cells biochemjournal.com. Another investigation into N-(4'-nitrophenyl)-l-prolinamides revealed good tumor inhibitory activities against the HepG2 human carcinoma cell line nih.gov. The proposed mechanisms for the anticancer effects of such compounds often involve the induction of apoptosis (programmed cell death) in cancer cells scispace.com. The presence of the nitro group can be crucial for this activity, as it can be involved in redox cycling and the generation of reactive oxygen species within the tumor microenvironment, leading to cellular damage and death.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Lipoxygenase, Catechol-O-methyltransferase)

The specific chemical structure of this compound suggests potential interactions with various enzymes.

Research into the inhibition of Catechol-O-methyltransferase (COMT) , an enzyme involved in the metabolism of catecholamine neurotransmitters, has identified several 1-vinyl derivatives of nitrocatechol and nitroguaiacol as potent inhibitors nih.govnih.govnih.gov. One study specifically investigated 3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, a derivative of the target compound, and found that it inhibited COMT in an irreversible manner nih.gov. The mechanism is thought to involve the modification of essential thiol groups within the enzyme's active site nih.gov. The presence of the nitrocatechol moiety is a key feature of known COMT inhibitors like tolcapone (B1682975) and entacapone (B1671355) nih.gov.

While direct studies on the lipoxygenase inhibitory activity of this compound are scarce, research on related compounds suggests a potential for such activity. For example, a molecular docking study indicated that a nitro-substituted compound could be placed in the binding cavity of lipoxygenase, with one of the nitro groups pointing towards the iron cofactor, suggesting a potential inhibitory interaction nih.gov. Vanillic acid, a related compound, has also been identified as a lipoxygenase inhibitor nih.gov.

Structure-Activity Relationship (SAR) Analysis in the Context of In Vitro Biological Interactions

The biological activity of benzaldehyde (B42025) derivatives is intricately linked to their chemical structure. For antimicrobial activity, the presence of electron-withdrawing groups, such as the nitro group, has been shown to be beneficial nih.gov. The position of substituents on the benzene (B151609) ring also plays a crucial role. For instance, in vanillin derivatives, the presence of a hydroxyl group is important for antibacterial activity scispace.com.

In the context of antifungal activity, the aldehyde moiety in vanillin is considered significant researchgate.net. Modifications to this group, such as conversion to an oxime, can modulate the activity researchgate.net. For anticancer activity, the presence and position of substituents like methoxy (B1213986) and nitro groups can significantly influence the cytotoxic potency and selectivity against different cancer cell lines nih.govnih.gov. For COMT inhibition, the nitrocatechol structure is a well-established pharmacophore, and modifications to the side chain can influence the mode and potency of inhibition nih.govnih.gov. The electron-withdrawing nature of the nitro group is considered essential for the high-affinity binding of these inhibitors to the enzyme nih.gov.

Applications in Advanced Materials and Chemical Sensing

Development of Chemosensors and Probes

The presence of electron-donating (hydroxyl and methoxy) and electron-withdrawing (nitro and aldehyde) groups on the benzene (B151609) ring of 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde makes its derivatives excellent candidates for chemosensors and probes. These molecules can be readily modified, typically through the condensation of the aldehyde group with various amines to form Schiff bases, which can then act as ligands for metal ions or interact with specific analytes.

Colorimetric Sensing Mechanisms for Specific Analytes

Derivatives of this compound have the potential to act as colorimetric sensors, where the presence of a target analyte induces a visible color change. This phenomenon is often attributed to the alteration of the electronic properties of the molecule upon interaction with the analyte. The sensing mechanism typically involves the formation of a complex between the Schiff base derivative and the analyte, which modifies the intramolecular charge transfer (ICT) characteristics of the sensor molecule.

For instance, the interaction with a specific ion or molecule can lead to a shift in the absorption spectrum, resulting in a change in the perceived color. The hydroxyl and imine groups of the Schiff base can serve as binding sites, while the nitro group helps to modulate the electronic charge distribution across the molecule. While specific studies on this compound are emerging, research on related nitro-substituted salicylaldehyde (B1680747) derivatives has demonstrated their efficacy in detecting various ions and neutral molecules.

A notable example involves a colorimetric anion sensor based on a nitrophenyl-bearing compound, which exhibits a distinct color change from colorless to light yellow in the presence of specific anions like dihydrogen phosphate (B84403) and acetate. researchgate.net This change is attributed to the interaction between the anion and the –OH and –NH groups of the sensor molecule. researchgate.net

Table 1: Examples of Analytes Detected by Related Colorimetric Sensors

Sensor TypeTarget Analyte(s)Observed Change
Nitrophenyl-based sensorDihydrogen Phosphate, AcetateColorless to light yellow researchgate.net
Calix researchgate.netarene-based sensor2,4,6-Trinitrophenol (TNP)Colorless to distinct color biosynth.com

Fluorescent Sensing Applications

In addition to colorimetric sensing, derivatives of this compound are promising candidates for the development of fluorescent probes. The fluorescence properties of these molecules can be significantly altered upon binding with a specific analyte, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This change in fluorescence provides a sensitive and selective method for detection.

The mechanism of fluorescent sensing often involves processes such as photoinduced electron transfer (PET), ICT, or chelation-enhanced fluorescence (CHEF). For example, the formation of a complex with a metal ion can restrict the rotation of certain bonds within the molecule, leading to an increase in fluorescence quantum yield.

Research on the closely related isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, has shown that its Schiff base derivatives exhibit interesting fluorescence properties. rsc.org Studies on these compounds, formed by reacting the nitrovanillin with various haloanilines, have demonstrated shifts in their absorption and emission wavelengths, indicating their potential as fluorescent sensors. rsc.org While direct studies on this compound are not as prevalent, the structural similarities suggest that its derivatives would also possess valuable fluorescence characteristics for sensing applications. For instance, a related molecule, 2-Hydroxy-4-nitrobenzaldehyde, has been shown to form a fluorescent compound upon reaction with certain analytes, making it a useful probe for fluorescence studies. wseas.com

Integration into Functional Materials with Tunable Optoelectronic Properties

The unique electronic structure of this compound and its derivatives makes them valuable building blocks for the creation of functional materials with tunable optoelectronic properties. By incorporating these molecules into larger systems, such as polymers or metal-organic frameworks, it is possible to create materials with tailored optical and electronic responses.

The Schiff bases derived from this compound can be used to synthesize metal complexes with interesting photophysical properties. nih.gov The choice of metal ion and the specific structure of the Schiff base ligand can influence the energy levels of the resulting complex, thereby tuning its absorption and emission characteristics. For example, theoretical studies on Schiff bases derived from the isomer 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have shown that their HOMO-LUMO energy gaps can be calculated, providing insights into their electronic properties and potential for optoelectronic applications. researchgate.netrsc.org

Furthermore, the presence of multiple functional groups allows for the integration of these molecules into polymeric structures. semanticscholar.org They can be used as monomers or as cross-linking agents to create materials with novel properties. The resulting polymers may exhibit interesting optical phenomena, such as nonlinear optical (NLO) activity, which is crucial for applications in photonics and telecommunications. The higher values of dipole moment, linear polarizability, and first hyperpolarizability of related Schiff bases suggest their potential as candidates for the development of NLO materials.

Catalytic Applications of Derivatives and Metal Complexes

The ability of Schiff bases derived from this compound to form stable complexes with a variety of transition metals opens up avenues for their use in catalysis. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a wide range of organic transformations.

Catalysis in Oxidation Reactions (e.g., Epoxidation)

Metal complexes of Schiff bases derived from nitro-substituted hydroxybenzaldehydes have demonstrated significant catalytic activity in oxidation reactions. The electron-withdrawing nature of the nitro group can influence the electronic properties of the metal center, thereby enhancing its catalytic performance.

These complexes have been investigated as catalysts for various organic transformations, including the epoxidation of olefins. semanticscholar.org For example, molybdenum(VI) complexes derived from related hydroxy-nitrobenzaldehyde hydrazones have shown potential as catalysts for such reactions. semanticscholar.org The high thermal and moisture stability of many of these metal chelates makes them suitable for reactions that require elevated temperatures. semanticscholar.org

Table 2: Catalytic Performance of a Related Molybdenum(VI) Complex in Epoxidation

SubstrateCatalystConversion (%)Selectivity to Epoxide (%)
cis-Cyclooctene[MoO₂(L)(MeOH)]7365
cis-Cyclooctene[MoO₂(L)(H₂O)]8373
Data from a study on a related 2-hydroxy-5-nitrobenzaldehyde (B32719) derivative.

Potential in Polymerization Processes

Derivatives of this compound, particularly their metal complexes, hold potential for applications in polymerization catalysis. The design of the ligand and the choice of the metal ion can lead to catalysts with high activity and selectivity for specific polymerization reactions.

For instance, Schiff base complexes of various metals are known to be effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are important monomers for the production of biodegradable polymers. Aluminum and zinc complexes featuring alkoxy-functionalized Schiff-base ligands have shown significant activity in the ROP of ε-caprolactone. While direct studies on complexes of this compound for this purpose are limited, the structural features of its Schiff base derivatives suggest that their metal complexes could also serve as effective initiators in such polymerization processes. The ability to tune the steric and electronic properties of the ligand by modifying the amine precursor provides a means to control the polymerization process and the properties of the resulting polymer.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Approaches for Structural Diversity

Future research should prioritize the development of novel synthetic methodologies that utilize 2-Hydroxy-3-methoxy-4-nitrobenzaldehyde as a scaffold to generate a diverse library of derivatives. Its established role as a precursor in the synthesis of complex bioactive molecules, such as albicidin and cystobactamide derivatives, highlights its versatility. google.comgoogle.comrsc.org

Exploration of the following synthetic transformations could yield compounds with novel functionalities and potential applications:

Derivatization of the Aldehyde Group: Condensation reactions with a wide range of primary amines can lead to the formation of a diverse array of Schiff bases. These Schiff bases and their metal complexes are known to exhibit interesting biological activities and catalytic properties. mdpi.com

Modification of the Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group can be explored to modulate the compound's lipophilicity and pharmacokinetic properties. For instance, allylation of the hydroxyl group has been reported in the synthesis of albicidin derivatives. google.com

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of various heterocyclic compounds and amides, further expanding the accessible chemical space.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and aldehyde groups could facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of new substituents onto the benzene (B151609) ring.

Systematic exploration of these synthetic pathways will be crucial in generating a portfolio of novel compounds for further investigation.

Advanced Computational Modeling for Predictive Research and Material Design

To date, there is a notable absence of dedicated computational studies on this compound. Advanced computational modeling represents a significant and unexplored avenue for predictive research and the rational design of new materials. Future studies could employ techniques such as Density Functional Theory (DFT) and molecular docking to:

Elucidate Electronic Properties: DFT calculations can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity and potential as an electronic material.

Predict Spectroscopic Properties: Computational methods can be used to predict vibrational and electronic spectra, aiding in the characterization of the compound and its derivatives.

Model Intermolecular Interactions: Understanding the non-covalent interactions that govern the crystal packing and potential for self-assembly is fundamental for its application in supramolecular chemistry and materials science.

Virtual Screening for Biological Targets: Molecular docking studies could be employed to perform virtual screening of this compound and its virtual derivatives against a panel of biological targets, helping to identify potential therapeutic applications and guide synthetic efforts.

Computational analysis of structurally related substituted 2,6-diarylidene cyclohexanone (B45756) analogs has been successfully used to design potent inhibitors of pyridoxal (B1214274) kinase, demonstrating the power of these methods in drug discovery. nih.gov Applying similar methodologies to this compound could accelerate the discovery of new applications.

Expansion of Mechanistic Biological Activity Research into Broader Pathways (In Vitro)

While this compound is a component of larger, biologically active molecules, its intrinsic biological activity remains uncharacterized. A crucial future direction is the comprehensive in vitro screening of this compound to identify and characterize its potential effects on various biological pathways.

Initial research should focus on a broad-based screening approach against a panel of targets implicated in various diseases. This could include assays for:

Antimicrobial Activity: Given that many nitroaromatic compounds exhibit antimicrobial properties, testing against a range of bacterial and fungal strains is a logical starting point. researchgate.net

Anticancer Activity: Evaluation of its cytotoxicity against various cancer cell lines could uncover potential as an anticancer agent.

Enzyme Inhibition: Screening against key enzyme families, such as kinases, proteases, and phosphatases, could reveal specific molecular targets.

Antioxidant and Anti-inflammatory Activity: Assays to determine its ability to scavenge free radicals and modulate inflammatory pathways would be of significant interest.

Should initial screenings yield positive results, subsequent research should delve into the specific mechanisms of action to understand how the compound exerts its biological effects at a molecular level.

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

The unique combination of functional groups in this compound—a hydroxyl group, a methoxy (B1213986) group, a nitro group, and an aldehyde—makes it an intriguing candidate for applications in functional materials and supramolecular chemistry. These fields represent entirely unexplored territory for this compound.

Future research could investigate its potential in:

Nonlinear Optical (NLO) Materials: The presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups on the aromatic ring suggests potential for NLO properties. Synthesis of derivatives and characterization of their NLO response could lead to new materials for optoelectronics.

Chemosensors: The aldehyde and hydroxyl groups can act as binding sites for specific ions or molecules. Modification of the aromatic scaffold could lead to the development of selective and sensitive chemosensors for environmental or biomedical applications.

Supramolecular Assemblies: The potential for hydrogen bonding (via the hydroxyl group) and other non-covalent interactions could be exploited to construct well-defined supramolecular architectures such as liquid crystals or organic frameworks.

Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific properties to the resulting materials.

The exploration of these applications would significantly broaden the utility of this compound beyond its current role as a synthetic intermediate.

Q & A

Q. Purity Assurance :

  • Recrystallize in acetic acid (melting point: 92–93°C) to isolate high-purity crystals .
  • Validate purity via HPLC (≥95% by area) and elemental analysis (C₈H₇NO₅; theoretical C: 48.74%, H: 3.58%) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:
Discrepancies in NMR data may arise from solvent effects, tautomerism, or impurities. To resolve:

Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.

2D NMR Analysis : Perform HSQC and HMBC to confirm assignments of aromatic protons (e.g., hydroxy proton at δ 10–12 ppm) .

Comparative Studies : Cross-reference with analogs like 4-methoxy-3-nitrobenzoic acid (CAS 89-41-8) to identify substituent-induced shifts .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (respiratory filter recommended for prolonged exposure) .
  • Storage : Seal containers tightly in a dry, cool environment (≤25°C) to prevent decomposition .

Advanced: How does the nitro group influence the compound’s reactivity in catalytic applications?

Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the ortho/para positions. For example:

Reduction Studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, altering redox properties .

Coordination Chemistry : Nitro and hydroxy groups enable chelation with transition metals (e.g., Ru(III) Schiff base complexes), useful in catalysis .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λmax ~300 nm due to nitro-aromatic conjugation) .
  • Spectroscopy :
    • FTIR : Confirm nitro (1520 cm⁻¹) and aldehyde (1700 cm⁻¹) stretches .
    • MS : ESI-MS in negative mode for molecular ion [M-H]⁻ at m/z 196 .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

pKa Prediction : Use software like ACD/Percepta to estimate acid dissociation constants (predicted pKa: 7.57±0.28) .

MD Simulations : Model hydration shells to assess hydrolytic stability at acidic (pH <3) or alkaline (pH >10) conditions .

Basic: What regulatory frameworks apply to this compound in pharmacological research?

Methodological Answer:

  • EFSA Guidelines : Follow flavouring substance protocols (e.g., EFSA Guidance on risk assessment) for toxicity studies .
  • ICH Stability Testing : Conduct forced degradation studies (heat, light, humidity) to validate shelf life .

Advanced: What strategies address low yields in the nitro-functionalization step?

Methodological Answer:

  • Temperature Control : Maintain ≤5°C during nitration to minimize byproducts like dinitro derivatives .
  • Catalytic Enhancement : Use zeolites or ionic liquids to improve regioselectivity .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in water (8.45 mg/mL at 25°C) and ethanol (freely soluble) .
  • Co-solvents : DMSO or DMF for enhanced dissolution in biological assays .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Pharmacophore Modeling : The nitro and hydroxy groups are critical for binding to enzymes like catechol-O-methyltransferase (COMT), as seen in entacapone analogs .
  • Mutagenicity Studies : Assess nitro group reduction products (e.g., hydroxylamines) using Ames tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.